BML-260
Overview
Description
BML-260 is a rhodanine derivative known for its potent biological activities. It has been identified as a significant stimulator of uncoupling protein 1 (UCP1) expression, which plays a crucial role in adipocyte browning and thermogenesis.
Mechanism of Action
Target of Action
Similar thiazolidine derivatives have been reported as inhibitors of the bacterial enzyme mur b , which plays a crucial role during the biosynthesis of peptidoglycan, an essential component of the cell wall of both gram-positive and gram-negative bacteria .
Mode of Action
For instance, some thiazolidine derivatives act as PPAR-receptor agonists , showing various activities such as anti-inflammatory action .
Biochemical Pathways
Given the reported inhibition of the bacterial enzyme mur b , it can be inferred that the compound may interfere with the biosynthesis of peptidoglycan, thereby affecting the integrity of bacterial cell walls.
Result of Action
Similar thiazolidine derivatives have been found to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis .
Preparation Methods
The synthesis of BML-260 involves several steps, starting with the preparation of the rhodanine core structure. The synthetic route typically includes the following steps:
Formation of the Rhodanine Core: The rhodanine core is synthesized through the reaction of 2-thioxo-4-thiazolidinone with appropriate aldehydes under acidic conditions.
Substitution Reactions: The core structure undergoes various substitution reactions to introduce functional groups that enhance its biological activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Chemical Reactions Analysis
BML-260 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the rhodanine core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
BML-260 has a wide range of scientific research applications, including:
Biology: It has been shown to stimulate the expression of UCP1 in adipocytes, making it a valuable tool in obesity research.
Industry: The compound’s unique properties make it a candidate for developing new drugs and therapeutic agents.
Comparison with Similar Compounds
BML-260 is unique compared to other rhodanine derivatives due to its potent biological activities and specific molecular targets. Similar compounds include:
Tosyl-L-arginine methyl ester (TAME): Like this compound, TAME promotes the growth of hematopoietic stem and progenitor cells.
Other Rhodanine Derivatives: Various rhodanine derivatives have been studied for their biological activities, but this compound stands out due to its specific activation of UCP1 and its potential therapeutic applications.
Properties
IUPAC Name |
4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3S2/c19-15-14(10-11-4-2-1-3-5-11)23-17(22)18(15)13-8-6-12(7-9-13)16(20)21/h1-10H,(H,20,21)/b14-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGHAHOKZBWVGK-UVTDQMKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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